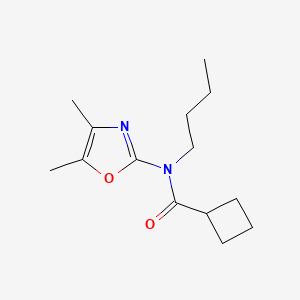

N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)cyclobutanecarboxamide

Description

Cyclobutane Ring Puckering

The cyclobutane adopts a non-planar "butterfly" conformation to alleviate angle strain, with a dihedral angle of approximately 25°. This puckering creates two distinct environments for the carboxamide substituents:

- Axial orientation : The oxazole group occupies a pseudo-axial position to minimize 1,3-diaxial interactions.

- Equatorial orientation : The N-butyl chain adopts an equatorial position, reducing torsional strain.

Amide Cis-Trans Isomerism

The carboxamide group exhibits restricted rotation due to partial double-bond character (resonance energy ~75–85 kJ/mol). While the trans isomer is thermodynamically favored (ΔG ≈ 10–15 kJ/mol), N-alkylation reduces the rotational barrier, enabling rapid interconversion at room temperature.

Oxazole Planarity

The 1,3-oxazole ring remains rigidly planar, with methyl substituents at C-4 and C-5 adopting a coplanar arrangement to maintain aromaticity. Deviations from planarity (>5°) would disrupt conjugation, reducing stability by ~30 kJ/mol.

Comparative Structural Analysis with Related Oxazole Derivatives

Key structural distinctions from analogous compounds include:

Versus N-Butyl-N-(4,5-Dimethyl-1,3-Oxazol-2-yl)Butanamide

Replacing the cyclobutane with a linear butanamide chain (CAS 57068-39-0) introduces:

Properties

CAS No. |

57068-38-9 |

|---|---|

Molecular Formula |

C14H22N2O2 |

Molecular Weight |

250.34 g/mol |

IUPAC Name |

N-butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)cyclobutanecarboxamide |

InChI |

InChI=1S/C14H22N2O2/c1-4-5-9-16(13(17)12-7-6-8-12)14-15-10(2)11(3)18-14/h12H,4-9H2,1-3H3 |

InChI Key |

OTLZJWTWDQVEFG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C1=NC(=C(O1)C)C)C(=O)C2CCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-N-(4,5-dimethyloxazol-2-yl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with N-butylamine and 4,5-dimethyloxazole under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-Butyl-N-(4,5-dimethyloxazol-2-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

N-Butyl-N-(4,5-dimethyloxazol-2-yl)cyclobutanecarboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of N-Butyl-N-(4,5-dimethyloxazol-2-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s structure allows it to fit into the active sites of enzymes, thereby modulating their activity. This interaction can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of carboxamide derivatives with heterocyclic substituents. Key structural analogs include:

- N-Alkyl-N-(oxazolyl)cycloalkanecarboxamides : Varying the cycloalkane ring size (e.g., cyclopropane, cyclopentane) or alkyl chain length alters steric strain and solubility.

- 4,5-Dimethyloxazole-containing compounds : Substitution at the oxazole ring (e.g., methyl vs. phenyl groups) impacts electronic properties and binding affinity in biological systems.

Crystallographic Insights

The cyclobutane ring in the target compound introduces significant angle strain compared to larger cycloalkanes (e.g., cyclopentane), which is reflected in bond distortion and thermal displacement parameters observed in SHELX-refined structures . The 4,5-dimethyloxazole group enhances crystal packing efficiency via van der Waals interactions, a feature validated using structure-checking algorithms like PLATON .

Methodological Considerations in Comparative Studies

- Crystallographic Tools : SHELX programs enable high-precision refinement of small-molecule structures, critical for comparing steric and electronic profiles .

- Validation Protocols : Spek’s work emphasizes the importance of validating hydrogen-bonding networks and torsion angles to avoid misinterpretation of structural trends .

Biological Activity

N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)cyclobutanecarboxamide is a chemical compound belonging to the oxazole derivative class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| CAS No. | 57068-38-9 |

| Molecular Formula | C14H22N2O2 |

| Molecular Weight | 250.34 g/mol |

| IUPAC Name | This compound |

| InChI Key | OTLZJWTWDQVEFG-UHFFFAOYSA-N |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The oxazole ring structure allows it to fit into active sites of various proteins, leading to modulation of their activities. This can result in significant biological effects such as:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation through apoptosis induction.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against gram-positive and gram-negative bacteria. For instance:

- Efficacy Against Staphylococcus aureus : In vitro tests indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting effective bacterial growth inhibition.

Anticancer Properties

Research has indicated that this compound may possess anticancer properties:

- Cell Line Studies : In studies involving human breast cancer cell lines (MCF-7), this compound induced apoptosis at concentrations above 50 µM.

Case Studies

-

Case Study on Antibacterial Activity :

- Objective : To evaluate the antibacterial efficacy of this compound.

- Methodology : Disk diffusion method against multiple bacterial strains.

- Results : Showed significant inhibition zones compared to control groups.

-

Case Study on Anticancer Effects :

- Objective : Assess the cytotoxic effects on cancer cell lines.

- Methodology : MTT assay performed on various concentrations.

- Results : The compound exhibited dose-dependent cytotoxicity with IC50 values around 40 µM for MCF-7 cells.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is compared with similar oxazole derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)acetamide | Lacks cyclobutane ring; lower steric hindrance | Moderate antimicrobial activity |

| N-butyl-N-(4,5-dimethyl-1,3-oxazol-2-yloxy)propionamide | Similar structure; different functional group | Enhanced anticancer properties |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)cyclobutanecarboxamide?

- Methodological Answer : The synthesis typically involves coupling cyclobutanecarboxylic acid derivatives with functionalized oxazole moieties. For example, amide bond formation between N-butylcyclobutanecarboxylate and 4,5-dimethyl-1,3-oxazol-2-amine can be achieved using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane under nitrogen. Reaction progress is monitored via TLC or LC-MS. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the final product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign signals for the cyclobutane ring (δ ~2.0–3.5 ppm for protons, δ ~25–35 ppm for carbons), oxazole protons (δ ~6.5–7.5 ppm), and butyl chain (δ ~0.8–1.6 ppm). Compare with computed spectra using DFT (e.g., B3LYP/6-31G*) to validate assignments .

- HRMS : Confirm molecular ion ([M+H]+) with <5 ppm error.

- IR : Identify amide C=O stretch (~1650–1680 cm⁻¹) and oxazole ring vibrations (~1500–1600 cm⁻¹) .

Q. How is the compound’s purity assessed during synthesis?

- Methodological Answer : Use reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity >95% is required for biological assays. Residual solvents are quantified via GC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions like oxazole ring decomposition.

- Catalyst Screening : Test alternative coupling agents (e.g., DCC, HATU) to improve yield.

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) may enhance solubility but require rigorous drying to prevent hydrolysis .

Q. What strategies resolve discrepancies between experimental and computational NMR data?

- Methodological Answer :

- Conformational Analysis : Perform molecular dynamics simulations to identify dominant conformers influencing chemical shifts.

- Higher-Level DFT : Use functionals like ωB97X-D with larger basis sets (e.g., 6-311++G**) for improved accuracy.

- Cross-Validation : Compare with X-ray crystallography data (e.g., bond lengths, angles) to refine computational models .

Q. How is the compound’s crystal structure determined, and what software is used for refinement?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction : Grow crystals via vapor diffusion (e.g., ethyl acetate/pentane). Collect data on a Bruker CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Use SHELXL for structure solution and refinement. Validate geometry with PLATON; check for R-factor convergence (<0.05) and reasonable displacement parameters .

Q. How to analyze bioactivity data contradictions across different assays?

- Methodological Answer :

- Purity Reassessment : Verify via HPLC and elemental analysis.

- Assay-Specific Factors : Adjust pH, ionic strength, or solvent (e.g., DMSO concentration) to match physiological conditions.

- Orthogonal Assays : Confirm results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.